molecular formula C5H4Br2F2N2 B2937821 4-Bromo-3-(bromodifluoromethyl)-5-methyl-1H-pyrazole CAS No. 1884457-45-7

4-Bromo-3-(bromodifluoromethyl)-5-methyl-1H-pyrazole

Cat. No. B2937821
CAS RN: 1884457-45-7
M. Wt: 289.906
InChI Key: DKCUPQLMPGCCDK-UHFFFAOYSA-N
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Description

The compound “4-Bromo-3-(bromodifluoromethyl)-5-methyl-1H-pyrazole” is likely to be an organic compound given its composition. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazole core, with the bromo, bromodifluoromethyl, and methyl groups attached at the 4th, 3rd, and 5th positions respectively .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromo and bromodifluoromethyl groups, which are electron-withdrawing, and the methyl group, which is electron-donating .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, compounds with similar structures have been found to be liquid at room temperature .

Scientific Research Applications

Tautomerism and Structural Analysis

The study of tautomerism in 4-bromo substituted 1H-pyrazoles, including derivatives similar to 4-Bromo-3-(bromodifluoromethyl)-5-methyl-1H-pyrazole, highlights the importance of bromine substitution in determining the predominant tautomeric form. This research offers valuable information for understanding the compound's behavior in different states and its implications for chemical synthesis and material science applications (Trofimenko et al., 2007).

Chemoselective Synthesis

Research into the copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles demonstrates the utility of bromo and difluoromethyl substituted pyrazoles in facilitating moderate to excellent yields of pyrazole derivatives under mild conditions. This work underscores the compound's role in advancing methodologies for constructing pyrazole frameworks with significant potential in developing pharmacologically active molecules and materials (Lu et al., 2019).

Cross-Coupling Catalysts

The synthesis and evaluation of bulky bis(pyrazolyl)palladium complexes, using derivatives of 4-bromo substituted pyrazoles, highlight their effectiveness as catalysts in Suzuki–Miyaura cross-coupling reactions. These findings contribute to the development of more efficient and selective catalytic processes for creating biaryl compounds, which are crucial in pharmaceuticals and materials science (Ocansey et al., 2018).

Advanced Material Synthesis

The catalytic C-H arylation of pyrazoles, including bromo and difluoromethyl substituted variants, lays the foundation for a novel approach to synthesizing complex arylated pyrazoles. This method facilitates direct attachment of new arene rings to predetermined positions of the heteroarene nucleus, providing rapid access to fully substituted pyrazoles with complete regiocontrol. This process is pivotal for the development of advanced materials and pharmaceuticals with tailored properties (Goikhman et al., 2009).

Safety And Hazards

As with any chemical compound, handling “4-Bromo-3-(bromodifluoromethyl)-5-methyl-1H-pyrazole” would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or skin contact, and to use personal protective equipment .

Future Directions

The future research directions for this compound could involve exploring its potential applications, studying its reactivity, or investigating its biological activity .

properties

IUPAC Name

4-bromo-3-[bromo(difluoro)methyl]-5-methyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2F2N2/c1-2-3(6)4(11-10-2)5(7,8)9/h1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCUPQLMPGCCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(F)(F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-(bromodifluoromethyl)-5-methyl-1H-pyrazole

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